molecular formula C18H21N3O5S B2530342 Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2034574-96-2

Methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

Cat. No. B2530342
CAS RN: 2034574-96-2
M. Wt: 391.44
InChI Key: VNAQQTBFJHPENQ-UHFFFAOYSA-N
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Description

The compound contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . Specific methods of piperidine synthesis have been widely studied .


Molecular Structure Analysis

The molecular structure of piperidine derivatives is complex and varies depending on the specific compound. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary greatly depending on the specific compound. For example, 4-Piperidinemethanol, a related compound, has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .

Scientific Research Applications

Synthesis and Potential Applications

  • Antimicrobial Activity : Research has explored the synthesis of heterocyclic compounds based on sulfonamide frameworks, including structures similar to the one , demonstrating antimicrobial properties. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized, some of which exhibited high antimicrobial activities against various pathogens (Ammar et al., 2004).

  • Anticancer Activity : A series of compounds including pyridine-3-sulfonamides with modifications have shown potential anticancer activity. Notably, compounds with modifications on the pyridine sulfonamide framework have been evaluated for their in vitro anticancer activity, indicating some structure-activity relationships and showing promise against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

  • Organic Synthesis Methodology : The molecule’s structural motifs are utilized in the synthesis of various organic compounds, including piperidines and pyrrolidines. For example, research into the synthesis of piperidines from acid-catalyzed cyclizations of alka-4-enylamine derivatives has shown that the success of these reactions depends significantly on the nature of the amine protecting group, highlighting the intricate balance required in such synthetic processes (Aldmairi et al., 2017).

  • Chemical Modifications : Studies on the biological and nonbiological modifications of carbamates, including hydrolysis, oxidation, dealkylation, and conjugation, provide insights into the metabolism and potential environmental fate of such compounds. These findings are relevant for understanding the behavior of methyl (4-((3-(pyridin-4-yloxy)piperidin-1-yl)sulfonyl)phenyl)carbamate in biological systems and the environment (Knaak, 1971).

Safety and Hazards

The safety and hazards associated with piperidine derivatives can vary greatly depending on the specific compound. For example, 4-Piperidinemethanol is classified as Skin Corr. 1B, indicating it can cause skin burns and eye damage .

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

methyl N-[4-(3-pyridin-4-yloxypiperidin-1-yl)sulfonylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-25-18(22)20-14-4-6-17(7-5-14)27(23,24)21-12-2-3-16(13-21)26-15-8-10-19-11-9-15/h4-11,16H,2-3,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNAQQTBFJHPENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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